

# GNE-0877: A Technical Guide to LRRK2 Binding Affinity and Kinetics

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## Compound of Interest

Compound Name: GNE-0877-d3

Cat. No.: B1155845

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity and kinetics of GNE-0877, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). The information presented herein is intended to support researchers, scientists, and drug development professionals in their investigation of LRRK2-targeted therapeutics for neurodegenerative diseases such as Parkinson's.

## Quantitative Binding Affinity and Cellular Activity

GNE-0877, also known as DNL201, demonstrates high-affinity binding to LRRK2 and potent inhibition of its kinase activity in cellular systems.<sup>[1][2][3]</sup> The following tables summarize the key quantitative data for GNE-0877's interaction with LRRK2.

| Parameter                                    | Value  | Assay Type               | Reference         |
|--|--------|--------------------------|-------------------|
| Ki (Inhibition Constant)                     | 0.7 nM | Biochemical Kinase Assay | <sup>[2][3]</sup> |
| IC50 (Half maximal inhibitory concentration) | 3 nM   | Cellular LRRK2 Assay     | <sup>[2][3]</sup> |

Table 1: GNE-0877 LRRK2 Binding Affinity and Potency

| Parameter      | Cell Line           | Measurement             | Effect of GNE-0877                | Reference |
|----------------|---------------------|-------------------------|-----------------------------------|-----------|
| LRRK2 pSer935  | U-2 OS              | TR-FRET                 | Dose-dependent reduction          | [4]       |
| LRRK2 pSer1292 | BAC Transgenic Mice | In vivo analysis        | Inhibition of autophosphorylation | [3]       |
| Rab10 pThr73   | Human Neutrophils   | Quantitative Immunoblot | Dose-dependent reduction          | [5]       |
| Rab10 pThr73   | A549 cells          | MSD-based Assay         | Robust reduction                  | [6]       |

Table 2: Cellular Activity of GNE-0877 on LRRK2 and Substrate Phosphorylation

## Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation.

### Biochemical Binding Affinity: Lanthascreen™ Eu Kinase Binding Assay

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the binding affinity of inhibitors to LRRK2.

Materials:

- LRRK2-GFP lysate (from HEK293T cells)
- Lanthascreen™ Eu-anti-GFP antibody
- Kinase Tracer 236
- 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 0.01% Brij-35)

- Test compound (e.g., GNE-0877)
- 384-well assay plate

Procedure:

- Compound Preparation: Prepare a 10-point, 4-fold serial dilution of the test compound in DMSO, starting at a suggested concentration of 1 mM.
- Working Solutions (3X final concentration):
  - Compound: Dilute the "Master Dilution" series 33.3-fold into Kinase Buffer A.
  - Kinase/Antibody Mixture: Prepare a solution of 9 nM LRRK2-GFP and 6 nM LanthaScreen™ Eu-anti-GFP antibody in Kinase Buffer A.
  - Tracer Solution: Prepare a 60 nM solution of Kinase Tracer 236 in Kinase Buffer A.
- Assay Assembly (in a 384-well plate):
  - Add 5 µL of the diluted test compound to the appropriate wells.
  - Add 5 µL of the kinase/antibody mixture to all wells.
  - Add 5 µL of the tracer solution to all wells.
- Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
- Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 520 nm and 490 nm.
- Data Analysis: Calculate the emission ratio (520 nm / 490 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC<sub>50</sub> value.

## Cellular Kinase Activity: Quantitative Immunoblotting of Phosphorylated Rab10

This protocol outlines a method to assess the cellular potency of LRRK2 inhibitors by measuring the phosphorylation of its substrate, Rab10, at Threonine 73 (pThr73).[\[5\]](#)[\[7\]](#)

#### Materials:

- Human peripheral blood neutrophils or other suitable cell line expressing LRRK2 and Rab10.
- LRRK2 inhibitor (e.g., GNE-0877, MLI-2 as a control).
- Lysis Buffer (e.g., 1% SDS with protease and phosphatase inhibitors).
- BCA Protein Assay Kit.
- 4-12% Bis-Tris Gels.
- NuPAGE MOPS SDS running buffer.
- Nitrocellulose membranes.
- Blocking Buffer (e.g., Intercept (PBS) Blocking Buffer).
- Primary antibodies: Rabbit anti-Rab10 (pThr73) and Mouse anti-total Rab10.
- Secondary antibodies: IRDye® conjugated anti-rabbit and anti-mouse IgG.
- Fluorescent imaging system (e.g., Odyssey CLx).

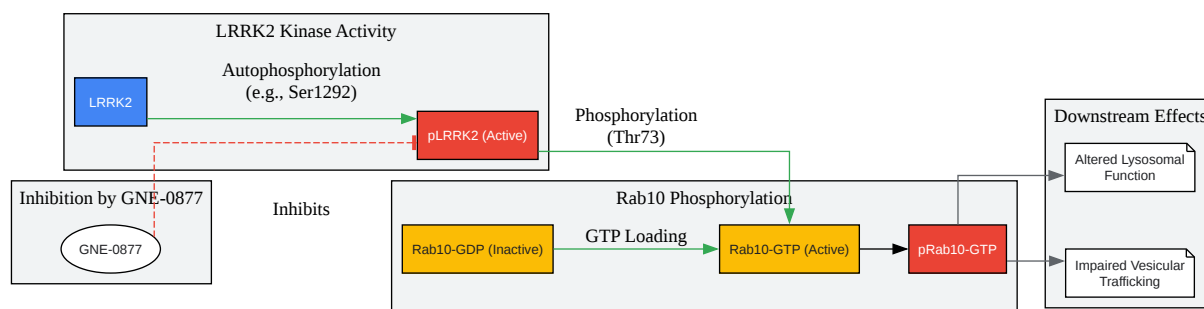
#### Procedure:

- Cell Treatment: Treat cells with a dose range of the LRRK2 inhibitor (e.g., GNE-0877) or vehicle (DMSO) for a specified time (e.g., 30-90 minutes).
- Cell Lysis:
  - Wash cells with PBS.
  - Lyse cells in ice-cold lysis buffer.
  - Determine protein concentration using a BCA assay.

- Sample Preparation for SDS-PAGE:
  - Normalize protein concentrations for all samples.
  - Add 4x SDS-PAGE loading buffer and heat at 70-85°C for 10 minutes.
- Gel Electrophoresis and Transfer:
  - Load 10-20 µg of protein per lane on a 4-12% Bis-Tris gel.
  - Perform electrophoresis at 130-180V for 1-2 hours.
  - Transfer proteins to a nitrocellulose membrane at 100V for 90 minutes on ice.
- Immunoblotting:
  - Block the membrane in blocking buffer for 1 hour at room temperature.
  - Incubate with primary antibodies (anti-pRab10 and anti-total Rab10) overnight at 4°C.
  - Wash the membrane three times with TBS-T.
  - Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature, protected from light.
  - Wash the membrane three times with TBS-T.
- Image Acquisition and Analysis:
  - Scan the membrane using a fluorescent imaging system.
  - Quantify the signal intensity for pRab10 and total Rab10.
  - Normalize the pRab10 signal to the total Rab10 signal for each sample.
  - Plot the normalized pRab10 signal against the inhibitor concentration to determine the cellular IC<sub>50</sub>.

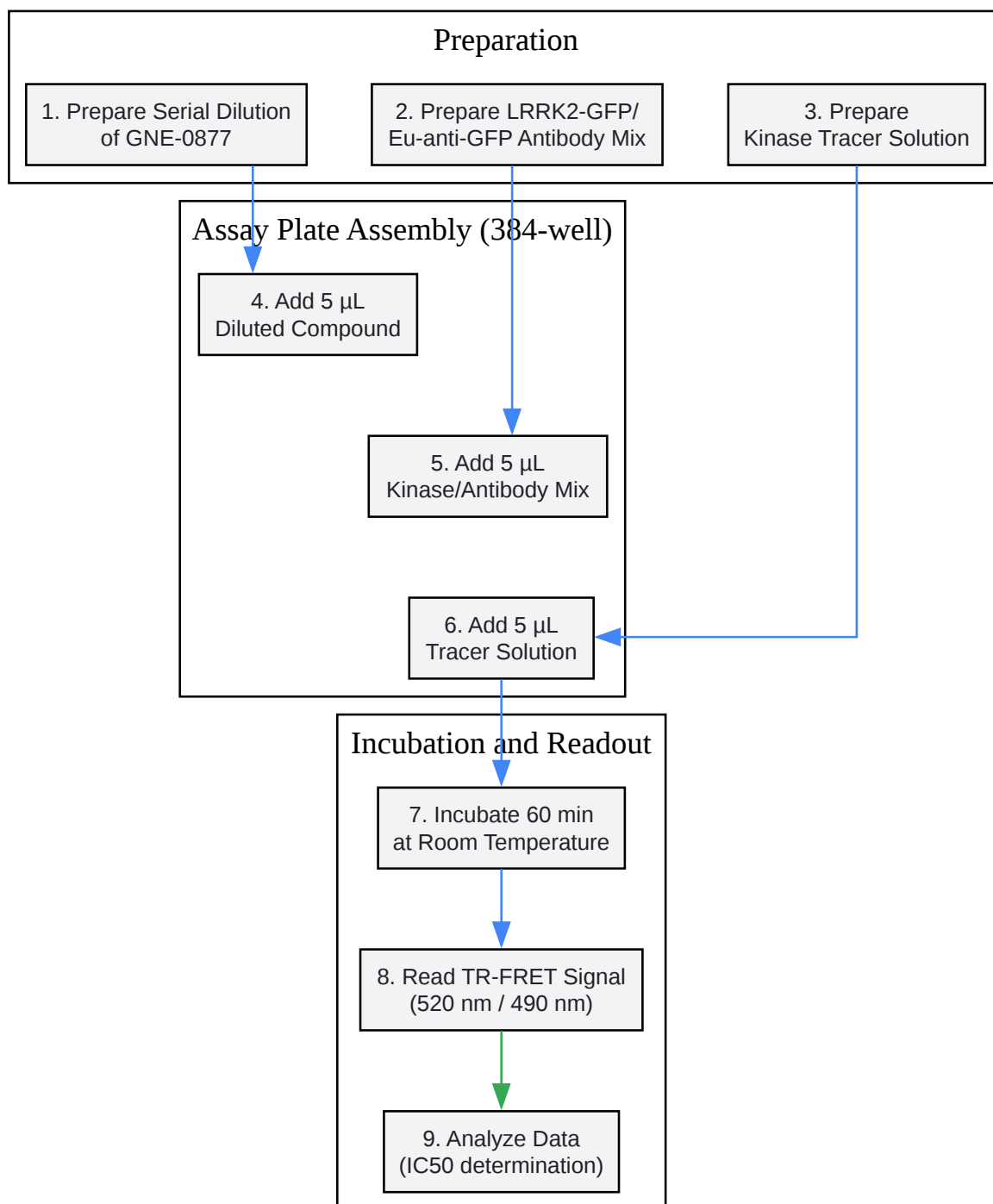
## Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the LRRK2 signaling pathway and the experimental workflows described above.



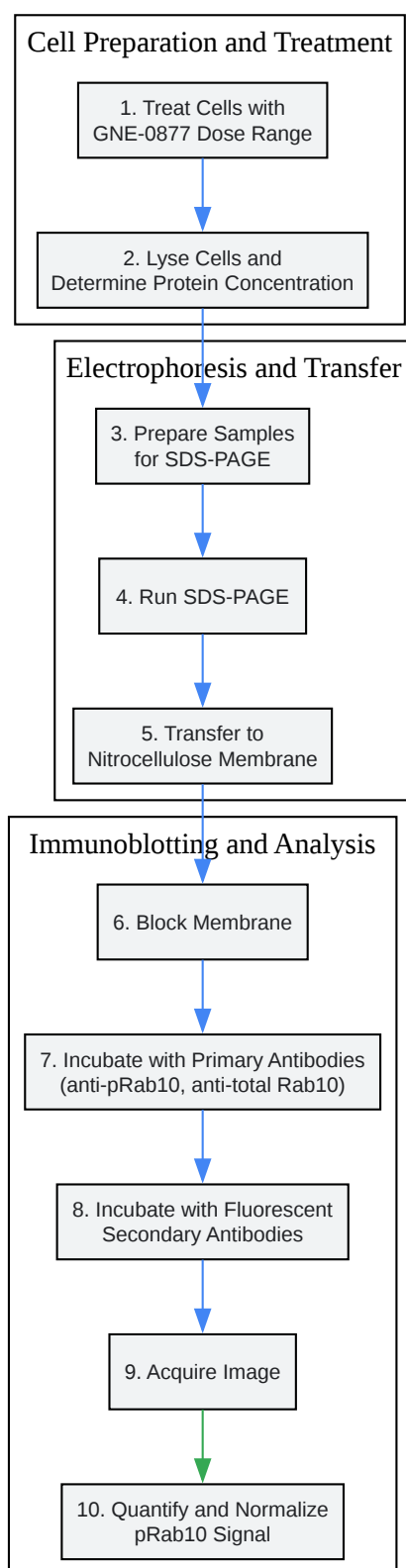
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Caption: LRRK2 Signaling Pathway and Inhibition by GNE-0877.



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Caption: LanthaScreen™ Eu Kinase Binding Assay Workflow.



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Caption: Quantitative Immunoblot Workflow for pRab10.



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